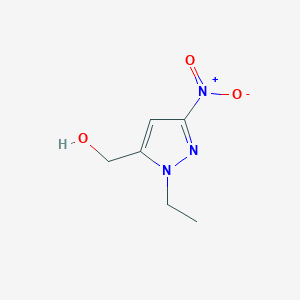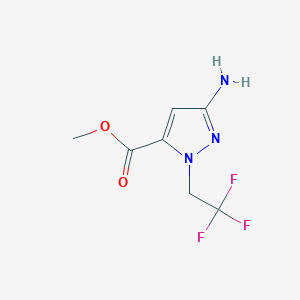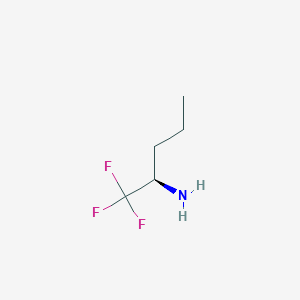
(2R)-1,1,1-Trifluoropentan-2-amine
説明
(2R)-1,1,1-Trifluoropentan-2-amine, commonly known as TFA, is a chemical compound widely used in scientific research. It is a chiral amine that has a unique structure with three fluorine atoms attached to the carbon atom in the pentan-2-amine chain. TFA is a versatile molecule that has been used in various applications, including drug discovery, medicinal chemistry, and material science.
科学的研究の応用
1. Stereoselective Synthesis of Amino Acids
A study by Chen, Qiu, & Qing (2006) developed a route for the stereoselective synthesis of (2R,3S)-4,4,4-trifluoroisoleucines and (2R,3S)-4,4,4-trifluorovaline. This process involves the indium-mediated allylation of (R)-N-benzyl-2,3-O-isopropylideneglyceraldimine with 4-bromo-1,1,1-trifluoro-2-butene.
2. Chemoenzymatic Dynamic Kinetic Resolution
Research by Cheng, Xia, Wu, & Lin (2013) explored the enzymatic resolution of α-trifluoromethylated amines. They examined kinetic resolution and dynamic kinetic resolution employing CALB-Pd/Al2O3, demonstrating high efficiency and the green nature of this enzymatic process.
3. Lewis Acid Mediated Rearrangement
A study conducted by Blid, Brandt, & Somfai (2004) focused on Lewis acid mediated [2,3]-sigmatropic rearrangements of allylic alpha-amino amides, leading to the formation of secondary amines.
4. Synthesis of Dipeptidyl Peptidase IV Inhibitor
Kim et al. (2005) in Journal of medicinal chemistry synthesized a potent, orally active dipeptidyl peptidase IV inhibitor for type 2 diabetes treatment using a compound structurally similar to (2R)-1,1,1-Trifluoropentan-2-amine.
5. NMR Spectroscopy in Polymer Testing
Liu & Zhu (2016) Polymer Testing discussed a method using NMR spectroscopy for determining the molar ratio of primary, secondary, and tertiary amines in polymers, where compounds similar to (2R)-1,1,1-Trifluoropentan-2-amine can be involved.
6. Synthesis of Perfluorochemicals as Blood Substitutes
Ono et al. (1985) in Journal of Fluorine Chemistry explored the electrochemical fluorination of partly fluorinated compounds, an area where (2R)-1,1,1-Trifluoropentan-2-amine might be relevant.
7. Chemoselective Synthesis of Pyrroles
Aquino et al. (2015) The Journal of organic chemistry described a method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, where amines like (2R)-1,1,1-Trifluoropentan-2-amine could be used.
特性
IUPAC Name |
(2R)-1,1,1-trifluoropentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F3N/c1-2-3-4(9)5(6,7)8/h4H,2-3,9H2,1H3/t4-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKRQARROWXYNI-SCSAIBSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717816 | |
| Record name | (2R)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1336529-39-5 | |
| Record name | (2R)-1,1,1-Trifluoropentan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30717816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



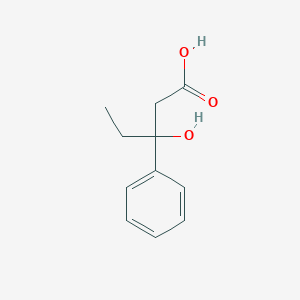
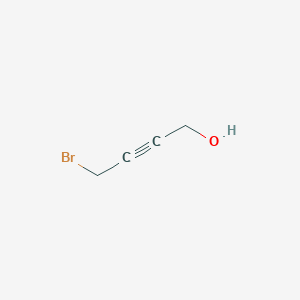
![2-[1-Methyl-3-(methylethyl)pyrazol-5-yl]ethylamine](/img/structure/B3046930.png)

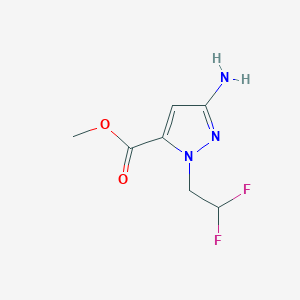

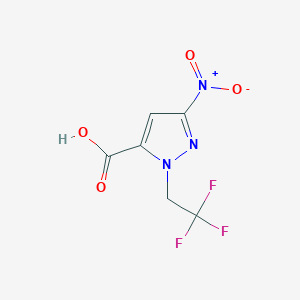
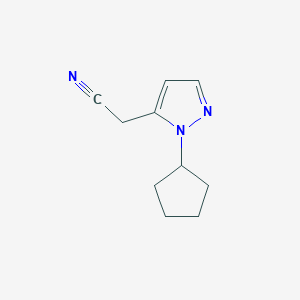
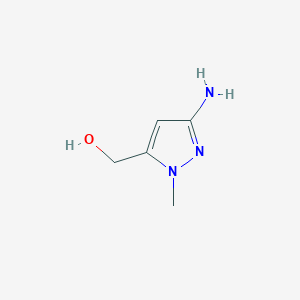
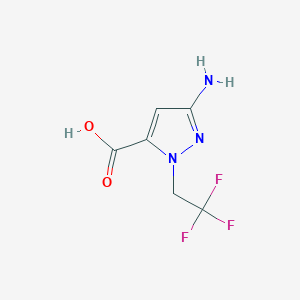
![2-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid](/img/structure/B3046940.png)

